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Compound of Interest

Compound Name: Bulleyanin

Cat. No.: B1182281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and structural information

for Bulleyanin, a diterpenoid of interest from the plant species Rabdosia bulleyana. Due to the

limited availability of primary spectroscopic data in publicly accessible scientific literature, this

document focuses on the confirmed structural properties and presents a generalized workflow

for the isolation and characterization of such natural products.

Chemical Identity of Bulleyanin
Bulleyanin is a natural product classified as a diterpenoid. It has been isolated from Rabdosia

bulleyana. Key identifying information is summarized in the table below.
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Identifier Value

Chemical Name Bulleyanin

Molecular Formula C₂₈H₃₈O₁₀

Molecular Weight 534.6 g/mol

CAS Number 123043-54-9

IUPAC Name

[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11

-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-

methylidene-15-oxo-2-

tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate

Spectroscopic Data Summary
Exhaustive searches of scientific databases did not yield the original research article detailing

the complete spectroscopic analysis of Bulleyanin. Therefore, specific peak lists for NMR, MS,

and IR are not available at this time. The following sections describe the general principles and

expected data for a compound with the structure of Bulleyanin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the complex carbon-hydrogen framework of

diterpenoids like Bulleyanin.

¹H NMR: The proton NMR spectrum would be expected to show a number of signals in the δ

0.5-6.0 ppm range. Key resonances would include those for methyl groups (singlets),

protons on carbons bearing acetyl groups (downfield shifts), and olefinic protons of the

exocyclic methylene group.

¹³C NMR: The carbon NMR spectrum would reveal 28 distinct carbon signals, including

carbonyl carbons from the acetyl groups and the ketone in the diterpenoid core (δ 170-210

ppm), olefinic carbons (δ 100-150 ppm), carbons attached to oxygen (δ 60-90 ppm), and

aliphatic carbons (δ 10-60 ppm).

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the

connectivity between protons and carbons, confirming the intricate ring system and the
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positions of the various functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the

elemental composition of Bulleyanin, consistent with its molecular formula of C₂₈H₃₈O₁₀.

The expected high-resolution mass would be a key piece of identifying data.

Fragmentation Pattern: The mass spectrum would likely show characteristic fragmentation

patterns corresponding to the loss of acetyl groups and other neutral losses from the parent

ion, providing further structural clues.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For Bulleyanin,

the IR spectrum would be expected to show characteristic absorption bands for:

Hydroxyl group (-OH): A broad band around 3400-3500 cm⁻¹.

Carbonyl groups (C=O): Strong absorptions around 1700-1750 cm⁻¹ for the ester (acetyl)

and ketone functionalities.

Alkene (C=C): A band around 1640 cm⁻¹ for the exocyclic methylene group.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocols: A Generalized Approach
While the specific experimental protocols for the isolation and characterization of Bulleyanin
are not available, a general workflow for such a process is outlined below. This serves as a

standard procedural guide for natural product chemists.

Isolation of Bulleyanin from Rabdosia bulleyana
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Extraction: The dried and powdered plant material (Rabdosia bulleyana) is typically extracted

with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol,

to separate compounds based on their solubility.

Fractionation: The crude extract is then subjected to column chromatography (e.g., using

silica gel or Sephadex) to separate the mixture into fractions of decreasing complexity.

Purification: The fractions containing the compound of interest are further purified using

techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure

Bulleyanin.

Spectroscopic Analysis
NMR Spectroscopy: A sample of pure Bulleyanin is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H, ¹³C, and various 2D NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400-600 MHz).

Mass Spectrometry: A dilute solution of the purified compound is analyzed by a mass

spectrometer, often coupled to a liquid chromatography system (LC-MS), to obtain the mass-

to-charge ratio and fragmentation data.

IR Spectroscopy: A small amount of the sample is analyzed, either as a thin film or mixed

with KBr as a pellet, using an FT-IR spectrometer to obtain the infrared absorption spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and characterization of a

natural product like Bulleyanin.
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Caption: Generalized workflow for the isolation and structural elucidation of Bulleyanin.
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To cite this document: BenchChem. [Spectroscopic and Structural Analysis of Bulleyanin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1182281#spectroscopic-data-for-bulleyanin-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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